molecular formula C7H11FO2 B2819458 1-Fluorocyclobutanecarboxylic acid ethyl ester CAS No. 337-98-4

1-Fluorocyclobutanecarboxylic acid ethyl ester

Cat. No.: B2819458
CAS No.: 337-98-4
M. Wt: 146.161
InChI Key: KHJDKRLKAOIKRV-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanecarboxylic acid ethyl ester (CAS 337-98-4) is a valuable chemical building block in organic and radiopharmaceutical synthesis. Its primary research application is as a key precursor in the multi-step synthesis of trans-1-amino-3- 18 F-fluorocyclobutanecarboxylic acid, more commonly known as Fluciclovine F-18 or by its brand name Axumin . Fluciclovine F-18 is a positron emission tomography (PET) tracer approved by the U.S. FDA for the detection of recurrent prostate cancer in men with elevated prostate-specific antigen (PSA) levels following prior treatment . As a synthetic amino acid analogue, Fluciclovine F-18 targets upregulated amino acid transporters in tumor cells, such as systems ASCT2 and L, allowing for the visualization of cancer metastases . Research studies have demonstrated its utility in distinguishing prostate cancer metastases from inflammation in lymph nodes, offering a potential diagnostic advantage . Beyond prostate cancer, this class of compounds is also under investigation for PET imaging of other cancers, including gliomas and breast cancer . This product is intended for use by qualified researchers in chemistry and radiopharmacy for the development of novel diagnostic agents. It is For Research Use Only and is not intended for direct diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJDKRLKAOIKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Fluorocyclobutanecarboxylic acid ethyl ester (CAS Number: 337-98-4) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with a fluorine atom at the first carbon position and an ethyl ester group attached to the carboxylic acid functional group. Its molecular formula is C5H7FO2\text{C}_5\text{H}_7\text{F}\text{O}_2.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions : The reaction of cyclobutanecarboxylic acid with ethanol in the presence of acid catalysts.
  • Fluorination : Utilizing fluorinating agents to introduce fluorine into the cyclobutane structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.

  • Molecular Targets : The compound may modulate the activity of enzymes and receptors involved in metabolic processes and oxidative stress responses.
  • Biochemical Pathways : It has been suggested that this compound could influence pathways related to signal transduction, potentially affecting cellular responses to external stimuli.

Applications in Research and Industry

This compound has diverse applications across several fields:

  • Medicinal Chemistry : It serves as a precursor for synthesizing complex medicinal compounds, including β-keto esters that are crucial in drug development.
  • Food Science : The compound is utilized in producing medium-chain volatile flavor esters, enhancing aroma and taste in food products.
  • Renewable Energy : It plays a role in biodiesel production through transesterification processes, contributing to sustainable energy solutions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Transesterification Reactions : Research demonstrated high yields (up to 99%) when used as a reagent in transesterification reactions involving β-keto esters, indicating its efficiency as a synthetic building block.
  • Fluorinated Building Blocks : The compound has been identified as a valuable building block for drug discovery due to its unique fluorination pattern, which may enhance lipophilicity and biological activity compared to non-fluorinated analogs .

Comparative Analysis

The following table summarizes the properties and applications of this compound alongside structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesApplications
This compoundC5H7FO2Cyclobutane structure with fluorineMedicinal chemistry, food science, biodiesel
1-(Trifluoromethyl)cyclobutanecarboxylic acidC5H6F3O2Contains trifluoromethyl groupPotentially enhanced biological activity
Ethyl 2-fluorocyclopropanecarboxylateC5H7FO2Different ring structure (cyclopropane)Varies based on structural modifications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-fluorocyclobutanecarboxylic acid ethyl ester with structurally related cyclobutane and cyclopropane derivatives, emphasizing substituent effects and physical properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₇H₉FO₂ Fluorine, ethyl ester 144.15 (inferred) Enhanced electrophilicity; drug synthesis -
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate C₈H₁₄O₃ Hydroxymethyl, ethyl ester 158.20 Hydrophilic; intermediate in polymer chemistry
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ Ketone, ethyl ester 142.15 Electron-deficient ester; synthetic precursor
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ Fluorine, carboxylic acid (cyclopropane) 106.08 High ring strain; agrochemical applications
Cyclobutane-1,1-dicarboxylic acid ethyl ester C₈H₁₂O₄ Two ethyl ester groups 172.18 Bifunctional reactivity; crosslinking agent

Key Differences and Trends

  • Electronic Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the ester carbonyl group in this compound, making it more reactive toward nucleophilic acyl substitution compared to non-fluorinated analogues like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate .
  • Ring Strain : Cyclobutane derivatives exhibit lower ring strain than cyclopropane analogues (e.g., 1-fluorocyclopropane-1-carboxylic acid ), leading to better thermal stability but reduced reactivity in ring-opening reactions .
  • Functional Group Diversity : The presence of a ketone group in ethyl 3-oxocyclobutanecarboxylate introduces additional conjugation possibilities, whereas cyclobutane-1,1-dicarboxylic acid ethyl ester offers dual ester functionalities for polymerization or crosslinking .

Q & A

Q. What are the established synthetic routes for preparing 1-fluorocyclobutanecarboxylic acid ethyl ester, and what mechanistic considerations govern these methods?

The synthesis typically involves two key steps: (1) cyclobutane ring formation and (2) fluorination. For cyclobutane precursors, ethyl malonate condensation with trimethylene halides (e.g., bromide or chlorobromide) under basic conditions (e.g., sodium ethoxide) is a common approach . Fluorination is then achieved via electrophilic fluorination of hydroxymethyl intermediates using agents like Selectfluor or DAST, where the hydroxyl group is replaced by fluorine . Mechanistically, the fluorination step requires precise control of reaction pH and temperature to avoid side reactions such as ring-opening or over-fluorination.

Q. How can researchers ensure the structural identity and purity of this compound?

Characterization relies on a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine confirmation), mass spectrometry (to verify molecular weight and fragmentation patterns), and HPLC (for purity assessment >98%) . For novel derivatives, single-crystal X-ray diffraction may be required to confirm stereochemistry. Purity standards should align with guidelines for experimental reproducibility, including batch-specific Certificates of Analysis (CoA) .

Advanced Research Questions

Q. What strategies optimize the fluorination step in synthesizing 1-fluorocyclobutanecarboxylic acid derivatives to enhance yield and selectivity?

Key variables include:

  • Catalyst selection : Palladium on carbon (Pd/C) under hydrogenation conditions improves selectivity during deprotection steps, as seen in radiopharmaceutical precursor synthesis .
  • pH modulation : Acidic conditions (pH ~3) during fluorination minimize byproducts like cyclobutane ring degradation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorinating agent reactivity .
  • Temperature control : Low temperatures (−20°C to 0°C) reduce kinetic side reactions during electrophilic fluorination .

Q. How does fluorination at the cyclobutane ring influence the compound’s physicochemical properties and medicinal chemistry applications?

Fluorine introduction increases metabolic stability by resisting oxidative degradation and enhances lipophilicity , improving blood-brain barrier penetration . The electron-withdrawing effect of fluorine also modulates the ester’s reactivity, enabling selective functionalization (e.g., amidation or hydrolysis) for prodrug design . In PET imaging precursors, fluorinated cyclobutanes exhibit improved target-binding affinity due to reduced steric hindrance compared to bulkier substituents .

Q. How can contradictory data on fluorinated cyclobutane ester stability under varying reaction conditions be resolved?

Discrepancies often arise from differences in substituent positioning (e.g., 1-fluoro vs. 3-fluoro isomers) or reaction media (aqueous vs. anhydrous). Systematic studies should:

  • Compare stability using accelerated degradation tests (e.g., 40°C/75% RH for hydrolytic stability) .
  • Employ computational modeling (DFT) to predict bond dissociation energies and reactive sites .
  • Validate findings with multiple characterization techniques (e.g., TGA for thermal stability and LC-MS for degradation products) .

Methodological Considerations

Q. What experimental designs are recommended for scaling up this compound synthesis while maintaining reproducibility?

  • DoE (Design of Experiments) : Use factorial designs to optimize variables like catalyst loading, solvent ratios, and reaction time .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, for real-time monitoring of fluorination progress .
  • Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) for high-purity isolates .

Q. How can researchers address challenges in synthesizing Boc-protected derivatives of 1-fluorocyclobutanecarboxylic acid esters?

Boc protection of aminomethyl groups requires:

  • Anhydrous conditions : To prevent premature deprotection, use dry THF or DCM and molecular sieves .
  • Mild bases : Triethylamine or DMAP facilitates efficient coupling without ester hydrolysis .
  • Post-synthetic analysis : Confirm Boc retention via ¹H NMR (tert-butyl peak at ~1.4 ppm) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Data and Compliance

Q. What guidelines ensure compliance with academic reporting standards for studies involving fluorinated cyclobutane esters?

  • Follow ACS Style Guidelines for spectral data reporting (δ values, coupling constants) and reaction yields .
  • Provide detailed synthetic procedures, including hazard assessments (e.g., fluorinating agent toxicity) and waste disposal protocols .
  • Deposit raw data (NMR, MS) in public repositories (e.g., PubChem or Zenodo) for peer validation .

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